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Compound of Interest

Compound Name: 3-Bromopropanal

Cat. No.: B3055480 Get Quote

The structural confirmation of 3-Bromopropanal (C₃H₅BrO) relies on the complementary

information provided by NMR and Mass Spectrometry. While NMR spectroscopy offers detailed

insights into the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry

determines the molecular weight and elemental composition, and can reveal structural features

through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.

For 3-Bromopropanal, both ¹H and ¹³C NMR provide crucial information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromopropanal is expected to show three distinct signals

corresponding to the three different types of protons in the molecule: the aldehydic proton (-

CHO), the methylene protons adjacent to the carbonyl group (-CH₂-CHO), and the methylene

protons adjacent to the bromine atom (-CH₂-Br).

Aldehydic Proton (-CHO): This proton is highly deshielded and appears as a triplet in the

downfield region of the spectrum, typically between δ 9.0-10.0 ppm.[1][2][3] The triplet

splitting arises from coupling with the adjacent methylene protons.

Methylene Protons α to Carbonyl (-CH₂-CHO): These protons are deshielded by the adjacent

electron-withdrawing carbonyl group and appear as a triplet of doublets. Their chemical shift
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is expected in the range of δ 2.5-3.0 ppm.[1]

Methylene Protons α to Bromine (-CH₂-Br): These protons are deshielded by the

electronegative bromine atom and are expected to resonate as a triplet in the region of δ 3.4-

3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 3-Bromopropanal will exhibit three signals corresponding to the

three carbon atoms:

Carbonyl Carbon (-CHO): The carbonyl carbon is the most deshielded and will appear

significantly downfield, typically in the range of δ 190-200 ppm.[2][4]

Methylene Carbon α to Carbonyl (-CH₂-CHO): This carbon will appear in the range of δ 45-

55 ppm.

Methylene Carbon α to Bromine (-CH₂-Br): This carbon will be found in the range of δ 25-35

ppm.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and formula of a compound.[5] For 3-Bromopropanal, the mass spectrum will show a

characteristic pattern due to the presence of the bromine atom.

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal

natural abundance (approximately 50.7% and 49.3%, respectively).[6] This results in two

molecular ion peaks of almost equal intensity, separated by 2 m/z units. For 3-
Bromopropanal (C₃H₅BrO), the molecular ion peaks will be observed at m/z = 136 (for ⁷⁹Br)

and m/z = 138 (for ⁸¹Br). The monoisotopic mass is 135.95238 Da.[7]

Fragmentation Patterns: Aldehydes and halogenated compounds exhibit characteristic

fragmentation patterns.[2][8] Common fragmentation pathways for 3-Bromopropanal may

include:

α-cleavage: Loss of the aldehydic proton (H•) to give an [M-1]⁺ ion, or loss of the formyl

radical (•CHO) to give an [M-29]⁺ ion.
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Cleavage of the C-Br bond: Loss of the bromine radical (•Br) to give an [M-79]⁺ or [M-81]⁺

ion.

Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for the structural elucidation of 3-Bromopropanal,
other techniques can provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For 3-
Bromopropanal, a strong absorption band in the region of 1720-1740 cm⁻¹ would indicate

the presence of the carbonyl group (C=O) of the aldehyde.[1][3] A characteristic C-H stretch

of the aldehyde group can also be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[3]

Gas Chromatography (GC): GC can be used to separate 3-Bromopropanal from a mixture

and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

Quantitative Data Summary
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Technique Parameter Expected Value Notes

¹H NMR
Chemical Shift (δ) -

CHO
9.0 - 10.0 ppm Triplet

Chemical Shift (δ) -

CH₂-CHO
2.5 - 3.0 ppm Triplet of doublets

Chemical Shift (δ) -

CH₂-Br
3.4 - 3.8 ppm Triplet

¹³C NMR
Chemical Shift (δ) -

CHO
190 - 200 ppm

Chemical Shift (δ) -

CH₂-CHO
45 - 55 ppm

Chemical Shift (δ) -

CH₂-Br
25 - 35 ppm

Mass Spec. Molecular Ion (M⁺) m/z 136, 138
Due to ⁷⁹Br and ⁸¹Br

isotopes

[M-H]⁺ m/z 135, 137

[M-CHO]⁺ m/z 107, 109

[M-Br]⁺ m/z 57

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromopropanal in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal

standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR
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spectrum to determine the relative number of protons.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

cause ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Experimental Workflow
Caption: Workflow for the spectroscopic analysis of 3-Bromopropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [NMR and Mass Spectrometry Analysis of 3-
Bromopropanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3055480#nmr-and-mass-spectrometry-analysis-of-3-
bromopropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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